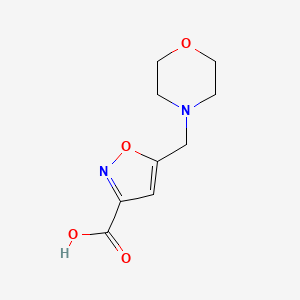

5-(吗啉-4-基甲基)-1,2-噁唑-3-羧酸

描述

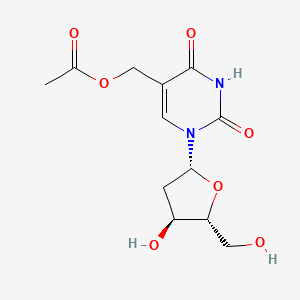

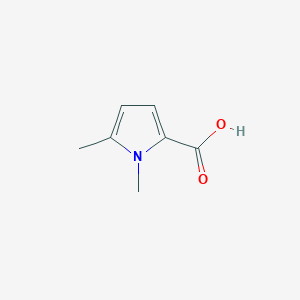

The compound 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The morpholine moiety attached to the oxazole ring suggests potential for varied biological activities and chemical reactivity due to the presence of the heterocyclic amine.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported in the literature. For instance, a novel compound with a morpholinomethyl substituent on the oxazole ring was synthesized and characterized using various spectroscopic techniques . Another study reported the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with different substituents, which upon reaction with hydrazine hydrate, led to different recyclization products . These studies indicate that the synthesis of such compounds typically involves multi-step reactions including condensation, cyclization, and sometimes the use of protecting groups.

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been elucidated using spectroscopic methods and density functional theory (DFT) calculations . The geometry of these molecules can vary, with different conformations observed in crystal structures . The presence of substituents on the oxazole ring can influence the overall molecular conformation and potentially the biological activity of the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions depending on the substituents present on the ring. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate can lead to the formation of different products, including the removal of protecting groups and the formation of amines . Additionally, reactions with other reagents such as phenylhydrazine, thiosemicarbazide, and N-alkylrhodanines can yield a range of substituted oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by the nature of the substituents. For instance, DFT studies have shown that the nonlinear optical properties of these compounds can be significant, suggesting potential applications in materials science . The crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state arrangement of these molecules . The thermal behavior and thermodynamic properties of these compounds can also be computed, providing insights into their stability and reactivity under different conditions .

科学研究应用

合成和性质

合成和回收产物:5-(吗啉-4-基)-2-(邻苯二甲酰胺基乙基)-1,3-噁唑-4-碳腈与水合肼反应,形成2-(2-氨基乙基)-5-(吗啉-4-基)-1,3-噁唑-4-碳腈。在3-邻苯二甲酰基丙基类似物的情况下,形成了一种回收产物,即3-氨基-2-(吗啉-4-基甲酰基)-6,7-二氢-5H-吡咯并[1,2-a]咪唑 (Chumachenko等人,2014)。

与水合肼的相互作用:5-吗啉基-1,3-噁唑-4-碳腈与水合肼反应,根据噁唑环2位取代基的不同,会产生不同的回收产物 (Chumachenko, Shablykin, & Brovarets, 2015)。

生化和药理学方面

镇痛效应:源自5-(吗啉-4-基甲基)-1,2-噁唑-3-羧酸的化合物在小鼠中表现出镇痛效应,表明具有潜在的止痛应用(Listos Joanna et al., 2013)。

抗微生物活性:包括含有吗啉成分的某些1,2,4-三唑衍生物显示出显著的抗微生物活性(Sahin et al., 2012)。

化学表征

- 化学性质和分析:对5-(吗啉-4-基甲基)-1,2-噁唑-3-羧酸衍生物进行了包括元素分析、红外光谱和核磁共振在内的物理化学性质的全面分析(Suhak, Panasenko, & Knysh, 2018)。

安全和危害

As with any chemical compound, handling “5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, or direct skin contact.

未来方向

The potential applications and future directions for this compound would depend on its biological activity. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of functional groups that are common in biologically active compounds.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always follow standard safety procedures when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIUGCXWMFLXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)